molecular formula C13H9ClF4N2O2 B4670925 4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B4670925
M. Wt: 336.67 g/mol
InChI Key: NSGLLSIOBKKSHI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N2O2/c14-8-9(11(15)16)19-20(10(8)12(17)18)5-6-1-3-7(4-2-6)13(21)22/h1-4,11-12H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLLSIOBKKSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C(F)F)Cl)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrazole derivative with a benzoic acid precursor under specific conditions, such as the use of anhydrous solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactors, which offer advantages in terms of reaction control and scalability. These reactors allow for precise temperature and pressure control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The chloro and difluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Benzoic Acid Derivatives

Compound 14h : 4-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-2,5-difluorobenzoic acid
  • Molecular Formula : C₁₂H₈ClF₂N₂O₂
  • Molecular Weight : 271.67 g/mol
  • Key Differences :
    • Lacks difluoromethyl groups on the pyrazole ring.
    • Contains fluorine substituents on the benzoic acid ring instead of the pyrazole.
    • Lower molecular weight (271 vs. 336.68) suggests reduced steric hindrance .
Compound 14i : 4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-2,5-difluorobenzoic acid
  • Molecular Formula : C₁₂H₈BrF₂N₂O₂
  • Molecular Weight : 315.12 g/mol
  • Key Differences :
    • Bromine replaces chlorine at position 4 of the pyrazole.
    • Bromine’s larger atomic radius may alter binding affinity compared to chlorine in the target compound .

Difluoromethyl-Pyrazole Derivatives with Alternative Carboxylic Acid Moieties

5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid
  • Molecular Formula : C₉H₈ClF₄N₂O₃
  • Molecular Weight : 235.16 g/mol
  • Lower molecular weight (235.16 vs. 336.68) indicates a smaller molecular footprint .
2-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
  • Molecular Formula : C₈H₈ClF₄N₂O₂
  • Molecular Weight : 278.61 g/mol
  • Key Differences: Propanoic acid replaces benzoic acid, shortening the carbon chain. May exhibit higher conformational flexibility .

Ester and Aldehyde Derivatives

Methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate
  • Molecular Formula : C₈H₈ClF₄N₂O₂
  • Molecular Weight : 274.60 g/mol
  • Key Differences: Ester group replaces carboxylic acid, rendering it less polar and more metabolically labile. Potential prodrug candidate due to esterase-mediated hydrolysis .
3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde
  • Molecular Formula : C₁₄H₁₁ClF₄N₂O₂
  • Molecular Weight : 344.70 g/mol
  • Methoxy group on the benzene ring enhances electron-donating effects .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (Predicted)
Target Compound C₁₃H₉ClF₄N₂O₂ 336.68 Benzoic acid, difluoromethyl 4.08
4-(4-Chloro-1-methyl-pyrazol-5-yl)-BA (14h) C₁₂H₈ClF₂N₂O₂ 271.67 Fluorinated benzoic acid N/A
5-(Difluoromethyl-pyrazole)-furan-2-CA C₉H₈ClF₄N₂O₃ 235.16 Furan, difluoromethyl N/A
Methyl ester derivative C₈H₈ClF₄N₂O₂ 274.60 Ester N/A

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid to improve yield and purity?

  • Methodology : Key steps include refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled temperature and time, followed by distillation and crystallization in water-ethanol mixtures. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability . Adjusting stoichiometry of substituted benzaldehydes and acetic acid as a catalyst can enhance coupling efficiency .
  • Critical Parameters : Solvent choice (e.g., absolute ethanol vs. DMF), reaction time (12–18 hours for cyclization), and purification methods (e.g., recrystallization vs. column chromatography) significantly impact yield .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the pyrazole and benzoic acid moieties, with characteristic shifts for difluoromethyl (-CF₂H) groups (~δ 5.5–6.5 ppm in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁ClF₄N₂O₂) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) to evaluate anti-inflammatory/neuroprotective potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology :

  • Core Modifications : Replace the chloro group on the pyrazole ring with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
  • Side-Chain Optimization : Substitute the benzoic acid moiety with furan-2-carboxylic acid (as in ) to improve solubility and bioavailability .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of difluoromethyl groups on binding affinity to target proteins .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
  • Orthogonal Assays : Combine enzymatic inhibition data with gene expression profiling (e.g., RNA-seq) to validate mechanism of action .

Q. How can researchers evaluate the environmental impact of this compound during disposal or degradation?

  • Methodology :

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor breakdown products via LC-MS .
  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or Danio rerio (zebrafish) embryos at concentrations ≤10 ppm .
  • Soil Sorption Experiments : Measure adsorption coefficients (Kd) in loam/clay soils to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Reactant of Route 2
4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.